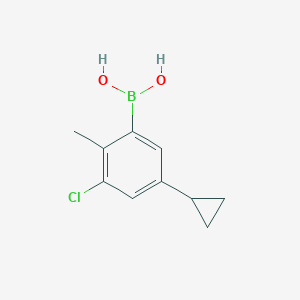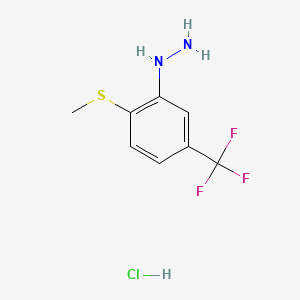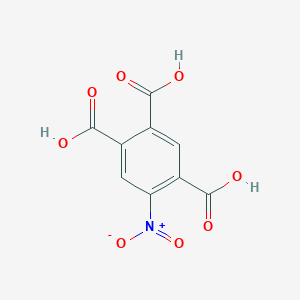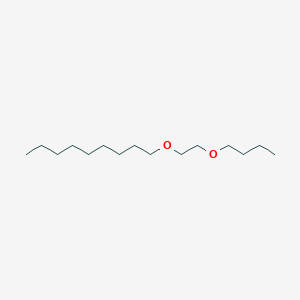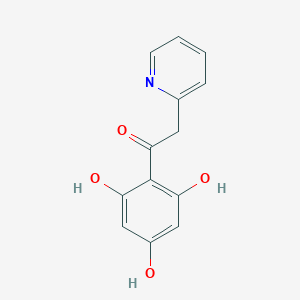
3-Chloro-3-phenyldioxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxirane, chlorophenyl- is a member of the dioxirane family, which are three-membered cyclic peroxides. These compounds are known for their high reactivity and ability to act as powerful oxidizing agents. Dioxiranes are particularly notable for their ability to transfer oxygen atoms to various substrates, making them valuable in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioxiranes, including dioxirane, chlorophenyl-, are typically synthesized through the reaction of ketones with oxidizing agents such as potassium peroxymonosulfate (Oxone). The reaction is carried out under buffered conditions to maintain a neutral pH, which is crucial for the stability of the dioxirane. The general reaction can be represented as follows:
Chlorophenyl ketone+Oxone→Dioxirane, chlorophenyl-+by-products
The reaction is usually performed in an aqueous medium with the addition of a base like sodium bicarbonate to buffer the solution. The reaction mixture is cooled to control the exothermic nature of the reaction and to prevent the decomposition of the dioxirane .
Industrial Production Methods
Industrial production of dioxiranes often involves the use of continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of flow reactors allows for efficient heat management and minimizes the risk of runaway reactions. Additionally, the continuous removal of the product from the reaction mixture helps in maintaining the stability of the dioxirane .
Chemical Reactions Analysis
Types of Reactions
Dioxirane, chlorophenyl- undergoes various types of chemical reactions, primarily oxidation reactions. Some of the key reactions include:
Oxidation of Alkenes: Dioxiranes are well-known for their ability to epoxidize alkenes, converting them into epoxides.
Oxidation of Heteroatoms: Dioxiranes can oxidize heteroatoms such as sulfur, nitrogen, and phosphorus, leading to the formation of sulfoxides, N-oxides, and phosphine oxides, respectively.
C-H Bond Oxidation: Dioxiranes can hydroxylate C-H bonds, converting alkanes into alcohols
Common Reagents and Conditions
The common reagents used in reactions with dioxirane, chlorophenyl- include alkenes, sulfides, amines, and phosphines. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reactivity while maintaining the stability of the dioxirane .
Major Products Formed
The major products formed from reactions with dioxirane, chlorophenyl- include epoxides from alkenes, sulfoxides from sulfides, N-oxides from amines, and phosphine oxides from phosphines .
Scientific Research Applications
Dioxirane, chlorophenyl- has a wide range of scientific research applications, including:
Organic Synthesis: It is used as an oxidizing agent in the synthesis of various organic compounds, including natural products and pharmaceuticals.
Biological Studies: Dioxiranes are used to study oxidative stress and its effects on biological systems. They are also employed in the modification of biomolecules.
Industrial Applications: Dioxiranes are used in the production of fine chemicals and in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of dioxirane, chlorophenyl- involves the transfer of an oxygen atom to the substrate. This process is facilitated by the highly electrophilic nature of the dioxirane, which allows it to react with various nucleophilic sites on the substrate. The reaction typically proceeds through a concerted mechanism, where the oxygen atom is transferred in a single step without the formation of intermediates .
Comparison with Similar Compounds
Dioxirane, chlorophenyl- can be compared with other dioxiranes such as dimethyldioxirane (DMD) and trifluoromethyl-methyldioxirane (TFD). While all dioxiranes share the ability to act as oxidizing agents, dioxirane, chlorophenyl- is unique due to the presence of the chlorophenyl group, which can influence its reactivity and selectivity in oxidation reactions. Similar compounds include:
- Dimethyldioxirane (DMD)
- Trifluoromethyl-methyldioxirane (TFD)
- Methyl(trifluoromethyl)dioxirane
These compounds differ in their reactivity and selectivity, making them suitable for different applications in organic synthesis and industrial processes.
Properties
CAS No. |
100814-99-1 |
|---|---|
Molecular Formula |
C7H5ClO2 |
Molecular Weight |
156.56 g/mol |
IUPAC Name |
3-chloro-3-phenyldioxirane |
InChI |
InChI=1S/C7H5ClO2/c8-7(9-10-7)6-4-2-1-3-5-6/h1-5H |
InChI Key |
QDHAIOLHCVCBOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(OO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



